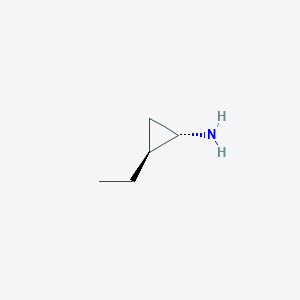

(1S,2S)-2-Ethyl-cyclopropylamine

Description

Overview of Chiral Cyclopropylamine (B47189) Scaffolds in Organic Chemistry

Chiral cyclopropylamine scaffolds are three-membered carbocyclic rings bearing an amino group, where the stereochemistry at the carbon atoms is defined. These structures are of considerable interest in medicinal chemistry and organic synthesis. acs.orgbeilstein-journals.org The cyclopropane (B1198618) ring, with its inherent strain and unique electronic properties, imparts a rigid conformation that can be exploited to control the spatial orientation of substituents. This conformational restriction is highly desirable in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net

The presence of the amine functionality provides a versatile handle for further chemical modifications, allowing for the construction of a diverse array of more complex molecules. beilstein-journals.org Consequently, the cyclopropylamine motif is found in a range of biologically active compounds. chemrxiv.org The synthesis of these chiral scaffolds often requires sophisticated methods to control the stereochemistry, making them a target for the development of new synthetic methodologies. acs.org

The (1S,2S)-Configuration: Importance in Stereoselective Synthesis

The (1S,2S)-configuration of 2-Ethyl-cyclopropylamine specifies a trans relationship between the ethyl and amino groups on the cyclopropane ring, with both stereocenters having an 'S' configuration. This defined stereochemistry is crucial in stereoselective synthesis, where the goal is to produce a single, desired stereoisomer of a target molecule. The use of enantiomerically pure starting materials or chiral catalysts is essential to achieve this control.

The synthesis of trans-1,2-disubstituted cyclopropanes with high diastereoselectivity and enantioselectivity is a significant challenge in organic synthesis. chemrxiv.org Various strategies have been developed to address this, often involving the use of chiral auxiliaries or asymmetric catalysis. A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction before being removed. In the context of cyclopropanation, a chiral auxiliary attached to the alkene substrate can guide the incoming carbene to a specific face of the double bond, thereby controlling the formation of the new stereocenters.

Asymmetric catalysis, on the other hand, employs a chiral catalyst to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For the synthesis of chiral cyclopropylamines, methods such as the rhodium- or copper-catalyzed cyclopropanation of alkenes with diazo compounds in the presence of a chiral ligand have proven effective. The precise nature of the catalyst and the reaction conditions are critical for achieving high levels of stereocontrol.

Table 1: Representative Data for Stereoselective Synthesis of a trans-1,2-Disubstituted Cyclopropylamine Analog

| Entry | Catalyst/Auxiliary | Solvent | Temp (°C) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee) |

| 1 | Rh₂(OAc)₄ / Chiral Ligand A | CH₂Cl₂ | 25 | >95:5 | 92 |

| 2 | Cu(OTf)₂ / Chiral Ligand B | Toluene | 0 | 90:10 | 88 |

| 3 | Chiral Sulfinamide Auxiliary | THF | -78 | >98:2 | 95 (for the major diastereomer) |

This table presents representative data from studies on analogous trans-1,2-disubstituted cyclopropylamines to illustrate the levels of stereocontrol achievable in such syntheses. The specific conditions and results for (1S,2S)-2-Ethyl-cyclopropylamine may vary.

Structural Implications of the Ethyl Substituent within the Cyclopropyl (B3062369) Moiety

The presence of an ethyl group at the C-2 position of the cyclopropylamine ring has significant structural implications. The cyclopropane ring itself is a planar and rigid structure, with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This angle strain leads to what are known as "bent bonds," where the electron density is concentrated outside the internuclear axis.

The ethyl substituent, being larger than a hydrogen atom, will have preferred conformations to minimize steric interactions with the adjacent amino group and the cyclopropane ring itself. In the trans configuration of this compound, the ethyl and amino groups are on opposite sides of the ring, which minimizes direct steric clash between them.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-2-ethylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-2-4-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZWKJNMLLGPKV-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Stereochemical Control in 1s,2s 2 Ethyl Cyclopropylamine Synthesis

Reaction Mechanism Elucidation in Asymmetric Syntheses

The creation of the specific (1S,2S) stereoisomer of 2-Ethyl-cyclopropylamine relies heavily on asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially over the other.

Chiral catalysts are the cornerstones of asymmetric synthesis, functioning as molecular architects that create a chiral environment for the reaction. hilarispublisher.com In the synthesis of chiral cyclopropylamines, transition metal catalysts are frequently employed. purdue.edu Metals such as cobalt, iridium, and rhodium, when complexed with chiral organic molecules known as ligands, form catalysts that can effectively control the stereochemical outcome. researchgate.netnih.gov

The fundamental principle involves the catalyst differentiating between the two prochiral faces of a substrate, typically an alkene precursor. The chiral ligand, with its specific three-dimensional structure, blocks one pathway of approach for the reagents, making the alternative pathway more energetically favorable. For instance, in a cyclopropanation reaction, the chiral catalyst complex will preferentially bind to one face of the alkene, guiding the incoming carbene or its equivalent to attack from a specific direction, thereby setting the desired absolute stereochemistry of the newly formed stereocenters. dicp.ac.cn

Catalysts for these transformations can be broadly categorized:

Transition Metal Complexes: Often utilizing ligands like chiral pyridine (B92270) bis(oxazoline) (Pybox) or phosphino-oxazolines (MaxPHOX), these catalysts can activate substrates and control enantioselectivity through steric hindrance and electronic interactions within the metal's coordination sphere. nih.govdicp.ac.cn

Organocatalysts: Small organic molecules, such as chiral amines or thioureas, can also be used. hilarispublisher.com They operate through different activation modes, often involving the formation of transient chiral intermediates like iminium ions.

The choice of metal, ligand, and reaction conditions is critical and must be carefully optimized to achieve high yields and, most importantly, high enantiomeric excess (ee) for the target (1S,2S) isomer.

To rationalize the stereoselectivity observed in asymmetric catalysis, chemists develop transition state models. These are theoretical constructs that depict the spatial arrangement of the catalyst and reactants at the highest energy point of the stereochemistry-determining step. acs.org The model that predicts the lowest energy barrier for the formation of the major enantiomer is considered the most plausible.

In a typical asymmetric cyclopropanation to form a 2-substituted cyclopropylamine (B47189), the transition state model would involve the chiral catalyst, the alkene, and the cyclopropanating agent. The model would account for:

Steric Repulsion: The bulky groups on the chiral ligand are positioned to sterically block one of the two faces of the alkene. The substrate orients itself to minimize this repulsion, allowing the reagent to approach from the less hindered face. wiley-vch.de

Electronic Interactions: Favorable electronic interactions, such as hydrogen bonding or π-π stacking between the catalyst and the substrate, can further stabilize one transition state over the other. acs.org

For the synthesis of (1S,2S)-2-Ethyl-cyclopropylamine, a hypothetical transition state model might involve a chiral cobalt-Pybox catalyst. The alkene precursor would coordinate to the cobalt center in a way that places the ethyl group in a pseudo-equatorial position to minimize steric clash with the ligand's bulky substituents. This orientation dictates the trajectory of the nitrogen source (e.g., from a diazo compound or other nitrene precursor), leading to the formation of the desired (1S,2S) product. Modern density functional theory (DFT) calculations are often used to compute the energies of these proposed transition states and validate the models. dicp.ac.cnwiley-vch.de

| Interaction Type | Favored (1S,2S) Pathway | Disfavored (1R,2R) Pathway | Rationale |

|---|---|---|---|

| Steric Hindrance (Catalyst-Substrate) | Low | High | The substrate orients to place the ethyl group away from the catalyst's bulky chiral ligand. wiley-vch.de |

| Non-Covalent Interactions (H-bonding) | Stabilizing | Absent/Destabilizing | Potential for H-bonding between a catalyst functional group and the substrate can lock in a specific geometry. acs.org |

| Torsional Strain | Minimized | Increased | The approach trajectory leading to the (1S,2S) isomer allows for a more staggered conformation in the transition state. |

While many cyclopropanations proceed through carbenoid intermediates, an alternative and increasingly important mechanistic pathway involves radical intermediates. rsc.org Cobalt-based metalloradical catalysis (MRC), for example, has been successfully developed for the asymmetric cyclopropanation of certain olefins. nih.gov

In a radical-mediated synthesis of a cyclopropylamine, the mechanism is typically stepwise:

A chiral metalloradical catalyst activates a precursor (e.g., an α-aryldiazomethane) to generate a radical species. nih.gov

This radical adds to the alkene double bond, creating a new carbon-centered radical intermediate.

Intramolecular radical cyclization then occurs, closing the three-membered ring.

The stereochemical control is exerted by the chiral ligands on the metal catalyst throughout this process. The ligand environment dictates the facial selectivity of the initial radical addition and controls the conformation during the subsequent ring-closing step. Recent studies have also explored photocycloadditions where cyclopropylamine radical cations are generated and react with olefins, with stereocontrol achieved through chiral hydrogen-bonding catalysts. rsc.org This approach highlights the versatility of radical pathways in accessing complex chiral structures.

Conformational Analysis and Torsional Dynamics of Ethyl-Substituted Cyclopropylamines

The biological activity and chemical reactivity of a molecule are not only determined by its constitution and configuration but also by its conformation—the spatial arrangement of its atoms. For this compound, the rotation around the C-N and C-C single bonds gives rise to various conformers with different energies.

The conformational landscape of substituted cyclopropylamines can be investigated using a combination of theoretical calculations and experimental spectroscopic methods. capes.gov.br Computational methods, such as ab initio and DFT calculations, are used to map the potential energy surface by systematically rotating the key dihedral angles (e.g., H-C-C-N and C-C-N-H). nih.gov These calculations predict the geometries and relative energies of the stable conformers (energy minima) and the transition states connecting them.

For this compound, several distinct conformers would be expected based on the orientation of the ethyl group relative to the cyclopropane (B1198618) ring and the orientation of the amino group. Spectroscopic techniques are then used to validate these theoretical predictions.

Fourier-transform microwave (FTMW) spectroscopy can identify different conformers in the gas phase by their unique rotational constants, providing highly precise structural information. nih.gov

Infrared (IR) spectroscopy can distinguish between conformers that exhibit different vibrational frequencies, such as the N-H stretching frequency, which can be sensitive to the local environment and intramolecular interactions. nih.govnih.gov

| Conformer Description | Key Dihedral Angle | Expected Relative Energy | Primary Characterization Method |

|---|---|---|---|

| Ethyl group 'anti' to amine | ~180° (C-C-C-N) | Low | FTMW Spectroscopy, DFT Calculations nih.gov |

| Ethyl group 'gauche' to amine | ~60° (C-C-C-N) | Slightly Higher | FTMW Spectroscopy, DFT Calculations nih.gov |

| Amine lone pair 'syn' to ethyl | ~0° (C-C-N-H) | Variable (Sterics) | IR Spectroscopy, DFT Calculations capes.gov.br |

| Amine lone pair 'anti' to ethyl | ~180° (C-C-N-H) | Variable (Sterics) | IR Spectroscopy, DFT Calculations capes.gov.br |

Steric Effects: These arise from repulsive interactions when atoms or groups are forced too close together. In this compound, steric hindrance between the ethyl group, the amine group, and the hydrogens on the cyclopropane ring will dictate the most stable rotational arrangements. The molecule will preferentially adopt conformers that minimize these repulsive gauche and eclipsing interactions. youtube.com For example, a conformation where the bulky ethyl and amino groups are anti-periplanar is likely to be lower in energy than one where they are syn. youtube.com

Electronic Effects (Stereoelectronic Effects): These are stabilizing interactions that result from favorable orbital overlap. wikipedia.org In cyclopropylamines, key stereoelectronic effects include:

Hyperconjugation: The strained C-C bonds of the cyclopropane ring have high p-character (Walsh orbitals). These orbitals can donate electron density into the antibonding orbital (σ*) of the adjacent C-N bond, and vice-versa. This interaction depends on the geometric alignment of the orbitals and can stabilize certain conformations while influencing the C-N bond length and the nucleophilicity of the nitrogen atom. baranlab.org

Intramolecular Hydrogen Bonding: Although less common for simple amines, in certain orientations, a weak hydrogen bond could potentially form between an N-H bond and the pseudo-π system of the cyclopropane ring, stabilizing a specific conformer.

These conformational preferences are not merely academic; they dictate how the molecule presents itself to other reactants, catalysts, or biological receptors. A locked or strongly preferred conformation can enhance reactivity by pre-organizing the molecule for a reaction or, conversely, can hinder a reaction if the required orbital alignment is disfavored. nih.gov The electrophilicity of the cyclopropane ring itself can also be tuned by the electronic nature of its substituents, affecting its susceptibility to ring-opening reactions. nih.gov

Carbon-Carbon Bond Cleavage and Rearrangement Processes in Cyclopropylamine Derivatives

The inherent ring strain of the cyclopropane ring makes cyclopropylamine derivatives susceptible to a variety of ring-opening and rearrangement reactions, often involving the cleavage of a carbon-carbon bond. rsc.orgnih.gov These processes are mechanistically intriguing and can be synthetically useful, but they also represent potential side reactions that must be controlled during the synthesis and handling of compounds like this compound.

The reactivity of cyclopropylamines is significantly influenced by the nature of the substituents on the ring and the nitrogen atom. In many cases, the nitrogen atom acts as an electron-donating group, which can polarize the vicinal C-C bond, making it susceptible to cleavage. rsc.org

One major class of reactions involves the ring-opening of donor-acceptor (DA) cyclopropanes . When the cyclopropane ring is substituted with both an electron-donating group (the amine) and an electron-withdrawing group, the vicinal C-C bond is highly polarized and prone to cleavage under various conditions, often leading to the formation of a 1,3-dipole. rsc.org These dipoles can then participate in cycloaddition reactions.

Acid- and base-promoted ring-opening reactions are also common. youtube.com Protonation of the amine or the presence of a Lewis acid can facilitate C-C bond cleavage. Similarly, strong bases can induce rearrangements.

Transition metal-catalyzed reactions can also promote the cleavage of C-C bonds in cyclopropylamine derivatives. rsc.orgyoutube.com Metals like palladium, nickel, and rhodium can insert into a C-C bond of the cyclopropane ring, leading to the formation of metallacyclobutane intermediates, which can then undergo further transformations.

Thermal rearrangements are another important class of reactions for cyclopropylamine derivatives. youtube.com The high ring strain can be released upon heating, leading to various rearranged products. The specific outcome of these rearrangements is often dependent on the substitution pattern of the cyclopropane ring.

Finally, radical-mediated C-C bond cleavage can occur, particularly when the nitrogen atom is oxidized to a radical cation. youtube.com This can trigger a ring-opening to form a distonic radical cation, which can then undergo further reactions.

| Process | Driving Force / Intermediate | Typical Outcome |

| Donor-Acceptor Cyclopropane Ring Opening | Polarization of C-C bond by electron-donating (amine) and electron-withdrawing groups. | Formation of 1,3-dipoles, participation in cycloadditions. |

| Acid/Base Promoted Cleavage | Activation by protonation or Lewis acids; deprotonation followed by rearrangement. | Ring-opened products, rearranged isomers. |

| Transition Metal-Catalyzed Cleavage | Oxidative addition of a metal into a C-C bond. | Formation of metallacyclobutanes, leading to various cross-coupling or cycloaddition products. |

| Thermal Rearrangement | Release of ring strain upon heating. | Isomerization to larger rings or acyclic structures. |

| Radical-Mediated Cleavage | Oxidation of the amine to a radical cation. | Formation of distonic radical cations, leading to ring-opened products. |

Computational and Theoretical Studies of 1s,2s 2 Ethyl Cyclopropylamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule like (1S,2S)-2-ethyl-cyclopropylamine. These calculations, often employing Density Functional Theory (DFT) or other ab initio methods, can elucidate the distribution of electrons within the molecule, which in turn dictates its reactivity and physical properties. nih.govmdpi.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability. mdpi.com For cyclopropylamines, the nitrogen atom's lone pair of electrons significantly influences the HOMO, making it a primary site for electrophilic attack. The strained cyclopropane (B1198618) ring also contributes unique electronic characteristics. acs.org

Calculations would also yield information on Mulliken charges and spin densities, providing insights into the partial charges on each atom and the distribution of unpaired electrons in radical species, respectively. nih.gov This data is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Representative Data from Quantum Chemical Calculations on Substituted Cyclopropylamines

| Parameter | Calculated Value | Significance |

| HOMO Energy | Typically -8 to -10 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Typically 1 to 3 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Typically 9 to 13 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 1 to 2 Debye | Influences intermolecular interactions and solubility |

Note: The values in this table are illustrative and based on general data for substituted cyclopropylamines. Specific values for this compound would require dedicated calculations.

Molecular Modeling of Conformation and Stability

Molecular modeling techniques are employed to investigate the three-dimensional structure and relative stability of different conformers of this compound. Due to the rotation around the C-C and C-N bonds, the ethyl and amino groups can adopt various spatial arrangements.

Studies on the parent cyclopropylamine (B47189) have shown the existence of trans and gauche conformers, arising from the orientation of the amino group relative to the cyclopropane ring. aip.orgnih.gov For this compound, the ethyl group introduces additional rotational freedom and steric considerations.

Computational methods can be used to generate a potential energy surface (PES) by systematically changing the dihedral angles of the rotatable bonds. The minima on this surface correspond to stable conformers, and the energy differences between them indicate their relative populations at a given temperature. These calculations are crucial for understanding which conformations are most likely to be present and participate in chemical reactions. nih.gov

Theoretical Studies on Reaction Dynamics and Selectivity

Theoretical studies on reaction dynamics provide a molecular-level understanding of how chemical reactions involving this compound proceed. These studies can predict reaction pathways, transition state structures, and activation energies, which are key to understanding reaction rates and selectivity. nih.govrsc.org

Cyclopropylamines are known to participate in a variety of reactions, including ring-opening and cycloaddition reactions, often driven by the release of ring strain. acs.orgacs.org Theoretical models can be used to explore the mechanisms of these reactions. For example, in a reaction with an electrophile, calculations can determine whether the attack will occur at the nitrogen atom or on the cyclopropane ring and which C-C bond is most likely to cleave.

For stereoselective reactions, computational models can help explain the origin of the observed selectivity. By calculating the energies of the transition states leading to different stereoisomeric products, researchers can predict which product will be favored. rsc.org This is particularly important for chiral molecules like this compound, where controlling the stereochemical outcome of a reaction is often a primary goal.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a vital role in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. nih.govresearchgate.net This synergy between theory and experiment is a powerful tool for structure elucidation and characterization.

For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and rotational spectra. aip.orgnih.gov

IR Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. researchgate.net This can be compared with an experimentally measured spectrum to confirm the presence of specific functional groups and to aid in the assignment of observed absorption bands.

NMR Spectra: Theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule. These predicted shifts can be invaluable in interpreting complex experimental NMR spectra and confirming the proposed structure.

Rotational Spectra: High-level ab initio calculations can predict rotational constants, which can be compared with data from microwave spectroscopy to obtain very precise structural information. aip.orgnih.gov

Discrepancies between predicted and experimental spectra can often be resolved by refining the computational model, for instance, by considering different conformers or solvent effects, leading to a more accurate understanding of the molecule's structure and dynamics. aip.org

Synthetic Utility of 1s,2s 2 Ethyl Cyclopropylamine As a Chiral Building Block

Precursor in the Asymmetric Synthesis of Complex Molecules

The inherent chirality of (1S,2S)-2-Ethyl-cyclopropylamine provides a strategic starting point for the synthesis of intricate molecules, enabling the transfer of its stereochemical information to new stereocenters formed during subsequent chemical transformations.

Construction of Scaffolds with Multiple Contiguous Stereocenters

The defined (1S,2S) configuration of 2-Ethyl-cyclopropylamine serves as a chiral scaffold upon which additional stereocenters can be methodically installed. Methodologies for creating multiple contiguous chiral centers often rely on the stereodirecting influence of existing chiral elements within a molecule. For instance, reactions such as Michael additions and aldol reactions, when initiated with a chiral amine, can proceed with high diastereoselectivity, leading to the formation of products with multiple, well-defined stereocenters.

In a related context, the formal nucleophilic substitution of chiral bromocyclopropanes has been shown to produce densely substituted cyclopropane (B1198618) derivatives with three contiguous stereocenters. This process involves the generation of a chiral cyclopropene intermediate, which then governs the stereochemical outcome of subsequent additions. By analogy, the amino group of this compound could be transformed into a suitable leaving group, allowing for the generation of a chiral ethyl-substituted cyclopropene. Subsequent diastereoselective addition of nucleophiles would yield trisubstituted cyclopropanes with controlled stereochemistry, demonstrating the utility of the original scaffold in generating higher-order complexity.

Synthesis of Chiral Amino Cyclopropyl (B3062369) Carbinols

Chiral amino cyclopropyl carbinols are valuable synthetic intermediates, as the vicinal amino alcohol motif is a key feature in many bioactive compounds. The synthesis of these structures with high stereocontrol is a significant challenge. Tandem catalytic methods have been developed for the asymmetric preparation of amino cyclopropyl carbinols possessing three continuous stereocenters. nih.gov These one-pot procedures often involve the creation of a β-hydroxy enamine, followed by a tandem diastereoselective cyclopropanation to yield the target amino cyclopropyl carbinol with high enantioselectivity and diastereomeric ratios. nih.gov

Starting from this compound, one could envision several pathways to related carbinol structures. For example, conversion of the amine to a different functional group that can direct a subsequent hydroxylation reaction would install the carbinol moiety. Alternatively, employing synthetic strategies that utilize cyclopropanols to react with chiral imines can lead to the formation of vicinal amino alcohol derivatives with excellent regio- and stereoselectivity. acs.org Such methods highlight the potential to leverage the existing stereocenters of a precursor like this compound to direct the formation of new stereogenic centers, thereby producing complex and valuable chiral amino cyclopropyl carbinols.

Integration into Ring Systems and Polycycles

The high ring strain of the cyclopropane ring makes it a useful functional group for transformations involving ring-opening or ring-expansion reactions, providing access to larger, more complex cyclic and polycyclic systems. The strategic placement of functional groups on the cyclopropane ring can dictate the course of these rearrangements, allowing for the construction of intricate molecular frameworks.

Methodologies such as base-induced ring expansion have been developed to efficiently construct fused seven-membered ring systems, which are common in natural products. These strategies can be applied to build complex architectures like fused bicyclo[5.3.0]decane skeletons. The cyclopropylamine (B47189) moiety in this compound can be used to initiate or participate in annulation reactions, where the amine or a derivative thereof acts as a nucleophile or directing group to facilitate the formation of new rings fused to the original cyclopropane. This approach allows for the transformation of a simple chiral building block into sophisticated polycyclic structures with preserved or newly created stereocenters.

Role in the Synthesis of Pharmaceutically Relevant Intermediates

Chiral cyclopropanes are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in successful drug molecules. The unique stereoelectronic properties of the cyclopropane ring can lead to enhanced biological activity and improved drug-like properties.

Derivatization to other Functionalized Cyclopropylamine Derivatives

The primary amine of this compound is a versatile functional handle that allows for a wide range of chemical modifications. This derivatization is crucial in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing the properties of a lead compound. Standard synthetic transformations can be readily applied to the amino group, including:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

N-Arylation: Formation of N-aryl bonds through coupling reactions.

Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.

Furthermore, more complex transformations can be employed. For instance, chiral N-sulfinyl α-chloro ketimines can be treated with Grignard reagents to synthesize other chiral N-substituted cyclopropylamines with good diastereoselectivity. Such derivatizations allow for the generation of a library of analogues from a single chiral building block, facilitating the rapid exploration of chemical space in drug discovery programs.

Applications in Agrochemical and Material Science Research

The unique structural characteristics of chiral cyclopropylamines, such as this compound, position them as valuable building blocks in the development of advanced materials and agrochemicals. The inherent chirality and the strained three-membered ring of the cyclopropylamine moiety can impart desirable biological activity and specific physicochemical properties to larger molecules. While specific research on this compound is not extensively documented in publicly available literature, its utility can be inferred from the well-established applications of analogous cyclopropylamine derivatives in these fields.

Precursors for Herbicides, Fungicides, and Insecticides

Cyclopropylamine derivatives are significant components in the synthesis of a variety of agrochemicals due to their contribution to the biological efficacy of the final products. The incorporation of the cyclopropylamine motif is a known strategy for developing novel herbicides, fungicides, and insecticides. nih.gov

Herbicides: Cyclopropylamines are used as intermediates in the manufacturing of herbicides. For instance, cyclopropylamine is a key intermediate for the synthesis of 6-cyclopropylamino-2-chloro-s-triazine herbicides. google.comgoogle.com The presence of the cyclopropyl group can influence the binding of the herbicide to its target site, potentially increasing its potency and selectivity.

Fungicides: In the realm of fungicides, the cyclopropyl moiety is present in several commercial products. For example, carpropamid is a fungicide used for rice blast control that contains a cyclopropylcarboxamide structure. nih.gov The specific stereochemistry of chiral centers in such molecules is often crucial for their fungicidal activity. The use of enantiomerically pure building blocks, such as this compound, is a key strategy in modern agrochemical synthesis to develop more effective and environmentally benign products. nih.gov

Insecticides: The cyclopropyl group is a well-known feature in synthetic pyrethroid insecticides. nih.gov Furthermore, derivatives of (1-cyclopropyl)cyclopropylamine have been identified as useful agents for pest control, including insecticides and acaricides. nih.gov Research into chiral neonicotinoid analogs has also explored the use of chiral amines to enhance insecticidal activity, highlighting the importance of stereochemistry in the development of new insecticides. mdpi.com The introduction of a specific chiral cyclopropylamine like this compound could lead to the development of novel insecticides with improved efficacy and target specificity.

The table below summarizes the classes of agrochemicals where cyclopropylamine precursors are utilized, along with examples.

| Agrochemical Class | Example Compound Containing Cyclopropyl Moiety | Role of Cyclopropylamine Precursor |

| Herbicides | 6-cyclopropylamino-2-chloro-s-triazine derivatives | Key building block for the triazine ring substitution |

| Fungicides | Carpropamid | Forms the cyclopropylcarboxamide core structure |

| Insecticides | Cycloprothrin (a pyrethroid) | Forms part of the essential chemical structure for activity |

| Insecticides | Derivatives of (1-cyclopropyl)cyclopropylamine | Serves as a core scaffold for active compounds |

Role in Specialty Polymers and Advanced Coatings

The amine functionality of this compound makes it a candidate for integration into specialty polymers and advanced coatings. Amines are versatile functional groups in polymer chemistry, enabling a range of properties and post-polymerization modifications.

Specialty Polymers: Cyclopropylamine can be employed in the synthesis of specialty polymers. Specialty monomers are crucial for creating polymers with unique performance characteristics, such as enhanced thermal stability, specific crosslinking capabilities, and improved adhesion. teckrez.com While specific examples using this compound are not detailed in available research, the general reactivity of the amine group allows for its potential use as a monomer or a modifying agent in the production of high-performance polymers.

Advanced Coatings: Research has demonstrated the use of cyclopropylamine in plasma polymerization to create stable, amine-rich thin films. muni.czresearchgate.net These coatings can be applied to various substrates to enhance their surface properties. For instance, cyclopropylamine-based plasma polymers have been deposited on poly(ε-caprolactone) nanofiber meshes to improve their biocompatibility for tissue engineering applications. mdpi.com The presence of amine groups on the surface can facilitate cell adhesion and proliferation. The chirality of this compound could potentially introduce specific interactions at the material-biology interface, a growing area of interest in advanced materials. rsc.org

The data table below outlines the potential applications of cyclopropylamines in materials science.

| Application Area | Method of Incorporation | Resulting Properties/Functionality |

| Specialty Polymers | Monomer in polymerization reactions | Potential for tailored thermal and mechanical properties |

| Advanced Coatings | Plasma polymerization of cyclopropylamine | Creation of stable, amine-rich surfaces |

| Biomaterial Surfaces | Coating of medical implants/scaffolds | Enhanced biocompatibility and cell adhesion |

Future Research Directions in 1s,2s 2 Ethyl Cyclopropylamine Chemistry

Development of Novel and More Efficient Asymmetric Synthetic Methodologies

The development of efficient and highly stereoselective synthetic routes to enantiopure cyclopropylamines is a continuing area of research. nih.gov For (1S,2S)-2-Ethyl-cyclopropylamine, future efforts should be directed towards novel asymmetric strategies that offer high yields and excellent control over the diastereoselectivity and enantioselectivity.

One promising avenue is the advancement of Michael Initiated Ring Closure (MIRC) reactions. rsc.org These reactions have proven effective for the synthesis of cyclopropane (B1198618) rings with high enantioselectivity. Future research could focus on designing specific chiral substrates and nucleophiles tailored for the introduction of the ethyl group at the C-2 position with the desired (1S,2S) configuration.

Furthermore, methods for the synthesis of trans-2-substituted cyclopropylamines from readily available starting materials like α-chloroaldehydes could be adapted and optimized for the synthesis of this compound. researchgate.netnih.gov This would involve the investigation of new chiral catalysts and reaction conditions to ensure high diastereoselectivity for the trans isomer and high enantioselectivity for the (1S,2S) form.

Another area of potential development is the use of chiral auxiliaries in cyclopropanation reactions. Novel strategies that employ temporary stereocenters could be explored to direct the stereochemical outcome of the cyclopropanation and subsequent amination steps. rsc.org

| Synthetic Strategy | Potential for this compound | Key Research Focus |

| Michael Initiated Ring Closure (MIRC) | High potential for enantioselective synthesis. rsc.org | Design of specific chiral substrates and nucleophiles. |

| From α-Chloroaldehydes | Adaptable for trans-2-substituted cyclopropylamines. researchgate.netnih.gov | Development of new chiral catalysts and optimization of reaction conditions. |

| Chiral Auxiliaries | Can direct stereochemical outcomes. rsc.org | Exploration of novel auxiliaries for cyclopropanation and amination. |

Exploration of New Catalytic Systems and Green Chemistry Approaches

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce environmental impact and improve sustainability. rsc.org Future research on this compound should prioritize the development of greener synthetic routes.

A key focus will be the exploration of novel catalytic systems. This includes the development of highly efficient and recyclable catalysts for asymmetric hydrogenation or reductive amination processes, which are atom-economical and generate minimal waste. acs.org The use of earth-abundant metal catalysts is also a desirable goal.

Biocatalysis and chemo-enzymatic methods represent a significant frontier in the green synthesis of chiral amines. hims-biocat.eursc.org Engineered enzymes, such as amine dehydrogenases or transaminases, could be developed to catalyze the stereoselective synthesis of this compound with high enantiomeric excess. researchgate.net These enzymatic reactions are typically performed in aqueous media under mild conditions, offering a sustainable alternative to traditional chemical methods. The combination of biocatalytic steps with chemical transformations can lead to highly efficient and diverse synthetic pathways. rochester.edu

The development of one-pot or tandem reactions that minimize purification steps and solvent usage is another important aspect of green chemistry. nih.gov Designing a process where the formation of the cyclopropane ring and the introduction of the amine functionality occur in a single pot would be a significant advancement.

| Green Chemistry Approach | Application to this compound | Advantages |

| Novel Catalytic Systems | Development of recyclable and earth-abundant metal catalysts. acs.org | Reduced waste, lower cost, improved sustainability. |

| Biocatalysis/Chemo-enzymatic Methods | Use of engineered enzymes for stereoselective synthesis. hims-biocat.eursc.orgresearchgate.net | High selectivity, mild reaction conditions, use of renewable resources. |

| One-Pot/Tandem Reactions | Streamlining the synthesis to reduce waste and energy consumption. nih.gov | Increased efficiency, reduced purification steps. |

Advanced Mechanistic Understanding through Experimental and Computational Synergy

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for the rational design of more efficient and selective synthetic methods. A synergistic approach combining experimental and computational studies will be instrumental in achieving this.

Detailed kinetic studies, in-situ spectroscopic monitoring, and the isolation and characterization of reaction intermediates can provide valuable experimental evidence for proposed mechanisms. researchgate.net For instance, understanding the role of intermediates in cyclopropanation reactions can lead to strategies for controlling diastereoselectivity.

Computational chemistry, particularly density functional theory (DFT) calculations, can be employed to model transition states and reaction pathways. mdpi.com This can help to elucidate the factors that control the stereochemical outcome of a reaction and to predict the efficacy of new catalysts or reagents. The combination of experimental and computational approaches has proven powerful in understanding complex reaction mechanisms, such as those in glycosidase chemistry, and can be applied here. nih.gov

Future research should focus on a detailed mechanistic investigation of the key stereodetermining steps in the synthesis of this compound. This will enable the development of more predictable and robust synthetic protocols.

Expanding the Scope of Synthetic Utility in Complex Target Synthesis

Chiral cyclopropylamines are valuable building blocks in medicinal chemistry and natural product synthesis due to their unique conformational properties and ability to introduce rigidity into a molecule. nih.govelsevierpure.com A significant area for future research is to explore and expand the synthetic utility of this compound as a chiral building block for the synthesis of complex and biologically active molecules.

This will involve demonstrating the incorporation of the this compound moiety into a diverse range of molecular scaffolds. This could include its use in the synthesis of novel pharmaceutical agents, agrochemicals, or materials with interesting properties. The development of robust and scalable methods for the synthesis of this building block will be crucial to enable its widespread use. beilstein-journals.orgnih.gov

Furthermore, the reactivity of the cyclopropane ring and the amino group in this compound can be exploited in various chemical transformations. For example, ring-opening reactions or cycloaddition reactions could lead to the formation of other interesting and valuable chiral structures. rsc.org The development of new palladium-catalyzed cross-coupling reactions for the N-arylation of cyclopropylamines also opens up new avenues for creating diverse libraries of compounds. acs.org

The ultimate goal is to establish this compound as a readily accessible and versatile chiral building block for the synthesis of a wide array of complex molecules with potential applications in various fields of chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,2S)-2-Ethyl-cyclopropylamine, and how can reaction conditions be optimized to enhance yield?

- Methodological Answer : The synthesis typically involves cyclopropanation of allylic precursors using transition metal catalysts (e.g., rhodium or copper) to control stereochemistry. For example, a Simmons-Smith reaction with a chiral auxiliary can yield the desired enantiomer. Optimization includes adjusting reaction temperature (e.g., −20°C to 25°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (1–5 mol%) to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How can researchers validate the structural integrity and enantiomeric purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and substituent placement. For instance, characteristic cyclopropane proton signals appear as doublets of doublets (δ 0.8–1.5 ppm). High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₅H₁₁N: 86.0964). Chiral HPLC or polarimetry is used to confirm enantiomeric excess (>98%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its amine functionality, the compound requires handling in a fume hood with nitrile gloves and splash goggles. Reactions involving heat or pressure (e.g., Schlenk lines) demand rigorous leak testing. Spills should be neutralized with citric acid and disposed of as hazardous waste. Ethylamine derivatives are flammable; avoid open flames and store under nitrogen .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 1S,2S vs. 1R,2R configurations) impact the compound’s biological activity or catalytic applications?

- Methodological Answer : Enantiomers often exhibit divergent binding affinities. For example, (1S,2S) configurations may show higher selectivity for serotonin receptors (5-HT₂C) compared to (1R,2R). Computational docking studies (e.g., AutoDock Vina) and in vitro assays (IC₅₀ measurements) can correlate stereochemistry with activity. X-ray crystallography (CCDC deposition) provides structural insights into binding modes .

Q. What computational tools are effective for predicting synthetic pathways or resolving contradictions in spectral data for this compound derivatives?

- Methodological Answer : Retrosynthesis tools like Pistachio or Reaxys leverage reaction databases to propose feasible routes. For spectral discrepancies (e.g., unexpected NMR splitting), Density Functional Theory (DFT) calculations (Gaussian 16) simulate spectra to identify conformational isomers. Statistical validation (e.g., χ² tests) ensures data reliability .

Q. How can researchers address inconsistencies in enantiomeric excess measurements between chiral HPLC and polarimetry?

- Methodological Answer : Cross-validate methods using a known standard. If polarimetry suggests lower enantiomeric excess (ee), check for sample impurities via GC-MS. For HPLC, optimize mobile phase composition (e.g., hexane:isopropanol ratios) to improve peak resolution. Statistical analysis (e.g., Student’s t-test) confirms methodological accuracy .

Data Presentation and Analysis

Q. What statistical methods are recommended for analyzing biological assay data involving this compound?

- Methodological Answer : Dose-response curves (log[inhibitor] vs. normalized response) should be fitted using nonlinear regression (GraphPad Prism). Report EC₅₀/IC₅₀ values with 95% confidence intervals. For comparative studies, ANOVA with post-hoc Tukey tests identifies significant differences (p < 0.05). Include error bars representing SEM in graphs .

Q. How should crystallographic data for this compound complexes be documented to meet publication standards?

- Methodological Answer : Deposit .cif files in the Cambridge Structural Database (CCDC) and cite deposition numbers (e.g., CCDC-991863). Report refinement parameters (R-factor, residual density) and hydrogen bonding networks. Use Mercury software for visualizing intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.